4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one
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Overview
Description
4-methoxy-6-(2-thiophen-2-yl-ethyl)-pyran-2-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound features a methoxy group at the 4-position, a thiophene ring at the 6-position, and an ethyl chain linking the thiophene to the pyranone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-(2-thiophen-2-yl-ethyl)-pyran-2-one typically involves the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable aldehyde and a β-keto ester under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 4-position using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction, where the thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethyl Linker: The ethyl linker can be introduced through a Grignard reaction, where the thiophene is first converted to a Grignard reagent and then reacted with an appropriate electrophile.
Industrial Production Methods
Industrial production of 4-methoxy-6-(2-thiophen-2-yl-ethyl)-pyran-2-one may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-(2-thiophen-2-yl-ethyl)-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiophene ring, using reagents like sodium hydride or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyranones or thiophenes.
Scientific Research Applications
4-methoxy-6-(2-thiophen-2-yl-ethyl)-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-6-(2-thiophen-2-yl-ethyl)-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes like DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-6-(2-furyl-ethyl)-pyran-2-one: Similar structure but with a furan ring instead of a thiophene ring.
4-methoxy-6-(2-phenyl-ethyl)-pyran-2-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
4-methoxy-6-(2-thiophen-2-yl-ethyl)-pyran-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
60427-84-1 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4-methoxy-6-(2-thiophen-2-ylethyl)pyran-2-one |
InChI |
InChI=1S/C12H12O3S/c1-14-10-7-9(15-12(13)8-10)4-5-11-3-2-6-16-11/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
MJDMLMVLFULEGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CCC2=CC=CS2 |
Origin of Product |
United States |
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